DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C18H17ClN2O6 . This compound is known for its unique chemical structure, which includes a chlorinated aromatic ring and a methoxy group, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with isophthaloyl chloride in the presence of a base such as triethylamine . This reaction forms an intermediate, which is then treated with dimethyl sulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as or can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA , affecting gene expression and cellular functions .
Comparison with Similar Compounds
- DIMETHYL 5-{[(5-CHLORO-2-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE
- DIMETHYL 5-{[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]AMINO}ISOPHTHALATE
Comparison:
- DIMETHYL 5-{[(5-CHLORO-2-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE has a nitro group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
- DIMETHYL 5-{[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]AMINO}ISOPHTHALATE contains a hydroxy group, making it more hydrophilic and potentially affecting its solubility and interaction with biological targets .
DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE stands out due to its unique combination of a methoxy group and a chlorinated aromatic ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 5-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6/c1-25-15-5-4-12(19)9-14(15)21-18(24)20-13-7-10(16(22)26-2)6-11(8-13)17(23)27-3/h4-9H,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICYPXXCTANQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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